

# In Silico Prediction of Himbosine Bioactivity: A Technical Guide

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## Compound of Interest

Compound Name: **Himbosine**  
Cat. No.: **B10819013**

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## Abstract

**Himbosine**, a natural alkaloid, has garnered significant interest for its potent and selective antagonist activity against M2 and M4 muscarinic acetylcholine receptors. This technical guide provides a comprehensive overview of the in silico methods used to predict and characterize the bioactivity of **Himbosine**. We will delve into its primary pharmacological action, the associated signaling pathways, and detailed protocols for computational modeling techniques. This document aims to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the virtual assessment of natural products like **Himbosine**.

## Introduction to Himbosine

**Himbosine** is a piperidine alkaloid isolated from the bark of Australian magnolias of the *Galbulimima* genus.<sup>[1]</sup> Its complex chemical structure and significant biological activity have made it a subject of interest in medicinal chemistry and pharmacology.

Chemical Identity:

| Identifier        | Value  |
|-------------------|--|
| PubChem CID       | 6436265 <a href="#">[1]</a>  |
| Canonical SMILES  | C[C@H]1CCC--INVALID-LINK-<br>-/C=C/[C@@H]2[C@H]3CCCC[C@@H]3C[C@H]4[C@@H]2--INVALID-LINK--C <a href="#">[1]</a> |
| Molecular Formula | C22H35NO2 <a href="#">[1]</a>  |
| Molecular Weight  | 345.5 g/mol <a href="#">[1]</a>  |

## Primary Bioactivity: Muscarinic Receptor Antagonism

The principal bioactivity of **Himbosine** is its function as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). Notably, it exhibits significant selectivity for the M2 and M4 receptor subtypes over the M1, M3, and M5 subtypes.[\[2\]](#) This selectivity is a key aspect of its pharmacological profile and potential therapeutic applications.

Binding Affinity of **Himbosine** for Human Muscarinic Receptor Subtypes:

| Receptor Subtype | Dissociation Constant (Kd)<br>in nM | Reference           |
|------------------|-------------------------------------|---------------------|
| hM1              | 83                                  | <a href="#">[2]</a> |
| hM2              | 4                                   | <a href="#">[2]</a> |
| hM3              | 59                                  | <a href="#">[2]</a> |
| hM4              | 7                                   | <a href="#">[2]</a> |
| hM5              | 296                                 | <a href="#">[2]</a> |

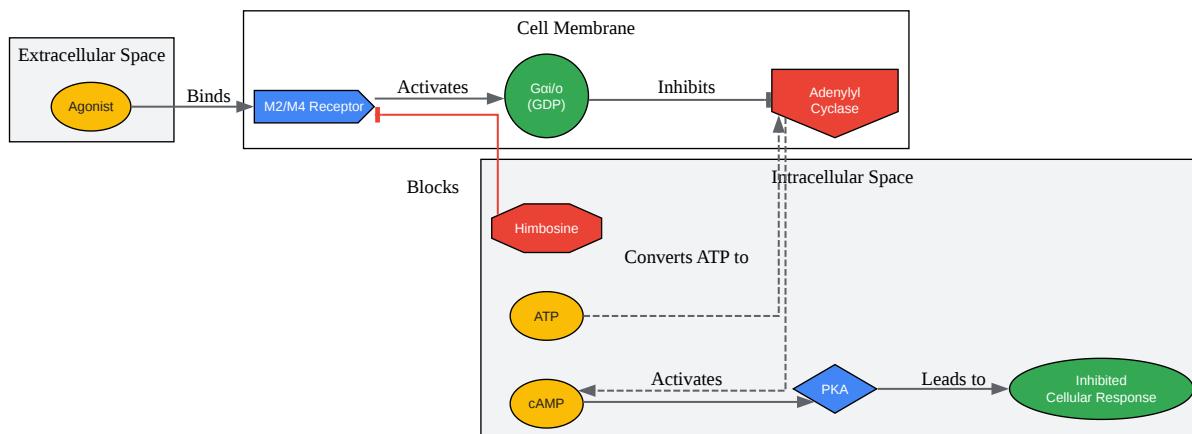
## Signaling Pathways

**Himbosine**'s antagonist activity at M2 and M4 muscarinic receptors leads to the modulation of specific intracellular signaling cascades. Both M2 and M4 receptors are coupled to the G<sub>ai/o</sub>

family of G proteins. Upon binding of an agonist (which **Himbosine** blocks), these receptors activate a signaling pathway that results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

## M2 and M4 Muscarinic Receptor Signaling Pathway (G $\alpha$ i/o-coupled)

The following diagram illustrates the canonical G $\alpha$ i/o-coupled signaling pathway that is inhibited by **Himbosine**'s antagonist activity at M2 and M4 receptors.



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M2/M4 Receptor Signaling Pathway

## In Silico Prediction of Bioactivity

Computational methods are invaluable for predicting the bioactivity and pharmacokinetic properties of molecules like **Himbosine**. These in silico approaches can guide further

experimental studies and aid in the drug development process.

## ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

ADMET prediction is crucial for assessing the drug-likeness of a compound. Various computational models can predict these properties based on the chemical structure of the molecule. Below are the predicted ADMET properties for **Himbosine** using the SwissADME and pkCSM web servers.

Predicted ADMET Properties of **Himbosine**:

| Parameter                                | Predicted Value | Prediction Tool |
|--|-----------------|-----------------|
| Gastrointestinal Absorption              | High            | SwissADME       |
| BBB Permeant                             | Yes             | SwissADME       |
| CYP1A2 inhibitor                         | No              | SwissADME       |
| CYP2C19 inhibitor                        | Yes             | SwissADME       |
| CYP2C9 inhibitor                         | Yes             | SwissADME       |
| CYP2D6 inhibitor                         | Yes             | SwissADME       |
| CYP3A4 inhibitor                         | Yes             | SwissADME       |
| Log K <sub>p</sub> (skin permeation)     | -4.18 cm/s      | SwissADME       |
| Water Solubility (logS)                  | -4.75           | pkCSM           |
| Caco-2 Permeability (logPapp)            | 1.13            | pkCSM           |
| Human Intestinal Absorption (%)          | 95.8            | pkCSM           |
| Blood-Brain Barrier Permeability (logBB) | 0.499           | pkCSM           |
| P-glycoprotein Substrate                 | Yes             | pkCSM           |
| Renal OCT2 Substrate                     | No              | pkCSM           |
| AMES Toxicity                            | No              | pkCSM           |
| hERG I Inhibitor                         | Yes             | pkCSM           |
| Hepatotoxicity                           | No              | pkCSM           |
| Skin Sensitisation                       | No              | pkCSM           |

## Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This technique can elucidate the binding mode of **Himbosine** within the orthosteric pocket of the M2 and M4 muscarinic receptors.

## Experimental Protocol: Molecular Docking of **Himbosine** to the M2 Muscarinic Receptor

- Protein Preparation:

- Obtain the crystal structure of the human M2 muscarinic receptor from the Protein Data Bank (PDB ID: 3UON).
- Remove water molecules and any co-crystallized ligands from the PDB file.
- Add hydrogen atoms and assign appropriate protonation states to the protein residues at physiological pH (7.4).
- Minimize the energy of the protein structure to relieve any steric clashes.

- Ligand Preparation:

- Obtain the 3D structure of **Himbosine** from PubChem (CID 6436265).
- Assign partial charges and define the rotatable bonds of the ligand.

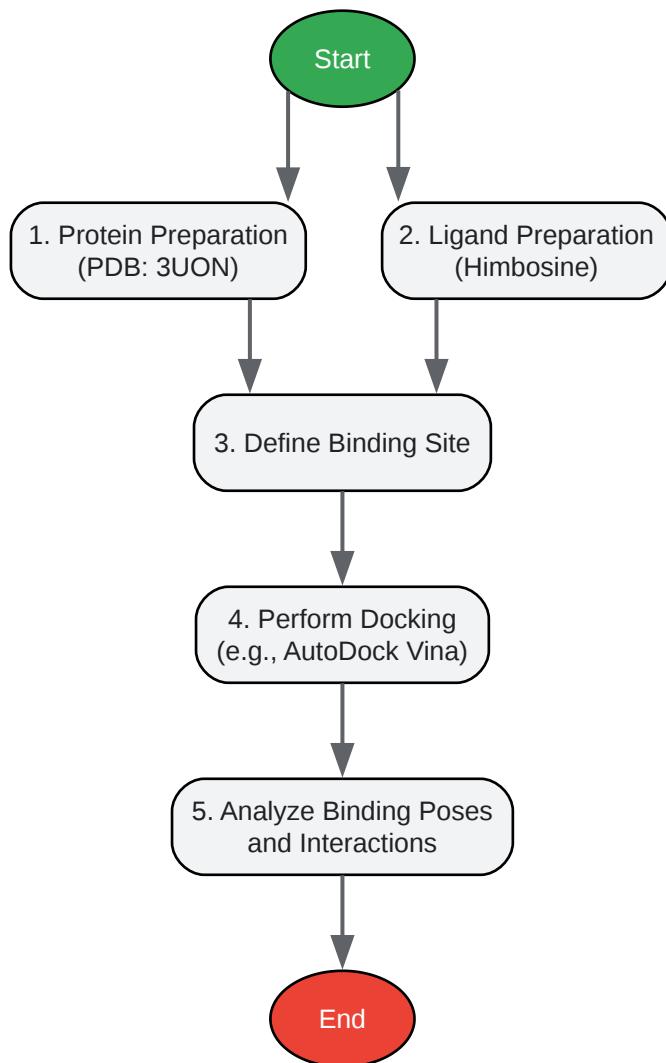
- Docking Simulation:

- Define the binding site on the M2 receptor based on the location of the co-crystallized antagonist in the original PDB file.
- Perform the docking simulation using software such as AutoDock Vina or Glide.
- Generate multiple binding poses and rank them based on their docking scores.

- Analysis of Results:

- Visualize the top-ranked docking poses to analyze the interactions between **Himbosine** and the amino acid residues of the M2 receptor's binding pocket.
- Identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

## Workflow for Molecular Docking:



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### Molecular Docking Workflow

## Pharmacophore Modeling

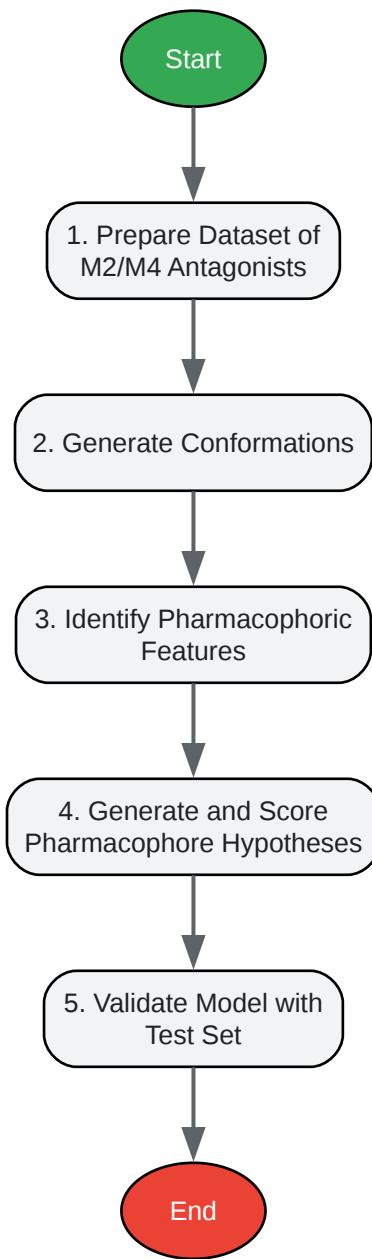
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. For **Himbosine**, a pharmacophore model can be developed based on its antagonist activity at M2/M4 receptors.

### Experimental Protocol: Ligand-Based Pharmacophore Modeling

- Dataset Preparation:

- Compile a training set of known M2/M4 selective muscarinic antagonists with a range of activities.
- Include **Himbosine** in the dataset.
- Generate multiple low-energy conformations for each molecule in the training set.
- Pharmacophore Feature Identification:
  - Identify common chemical features among the active compounds, such as hydrogen bond acceptors/donors, hydrophobic groups, aromatic rings, and positive/negative ionizable centers.
- Pharmacophore Model Generation and Validation:
  - Generate pharmacophore hypotheses by aligning the conformations of the training set molecules and identifying common feature arrangements.
  - Score and rank the generated hypotheses based on their ability to distinguish between active and inactive compounds.
  - Validate the best pharmacophore model using a test set of compounds with known activities that were not included in the training set.

Workflow for Pharmacophore Modeling:

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### Pharmacophore Modeling Workflow

## Off-Target Considerations

While **Himbosine** is a selective muscarinic antagonist, it is important to consider potential off-target effects. An analog of **Himbosine**, Vorapaxar, has been developed as a potent antagonist of the protease-activated receptor 1 (PAR-1), a thrombin receptor.<sup>[3][4]</sup> This indicates that the **Himbosine** scaffold has the potential to interact with other G protein-coupled receptors. Further

in silico screening and experimental validation are necessary to fully characterize the off-target profile of **Himbosine** itself.

## Conclusion

In silico prediction methods provide a powerful and efficient approach to characterizing the bioactivity of natural products like **Himbosine**. The computational data presented in this guide, from ADMET predictions to molecular modeling protocols, underscore **Himbosine**'s potential as a selective M2/M4 muscarinic receptor antagonist. These in silico findings offer a solid foundation for further preclinical and clinical investigations into the therapeutic applications of **Himbosine**.

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## References

- 1. Himbacine | C<sub>22</sub>H<sub>35</sub>NO<sub>2</sub> | CID 6436265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Binding and functional selectivity of himbacine for cloned and neuronal muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Himbacine-Derived Thrombin Receptor Antagonists: C7-Spirocyclic Analogues of Vorapaxar - PMC [pmc.ncbi.nlm.nih.gov]
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